Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
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Overview
Description
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound with a molecular formula of C18H17ClN2O3S . This compound is part of the phenothiazine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antihistamine drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of phenothiazine derivatives with ethyl chloroformate in the presence of a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-chloro-10H-phenothiazine-10-carbonyl chloride . These intermediates are then reacted with ethyl carbamate under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester involves its interaction with various molecular targets, including enzymes and receptors . The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways . Additionally, it can bind to specific receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Carbamic acid, ethyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is unique due to its specific structural features, such as the presence of the 2-chloro-10H-phenothiazin-10-yl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
65241-04-5 |
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Molecular Formula |
C23H27ClN4O5S |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
2-[(2-chlorophenothiazine-10-carbonyl)-[2-(ethylcarbamoyloxy)ethyl]amino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C23H27ClN4O5S/c1-3-25-21(29)32-13-11-27(12-14-33-22(30)26-4-2)23(31)28-17-7-5-6-8-19(17)34-20-10-9-16(24)15-18(20)28/h5-10,15H,3-4,11-14H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
KATYVMYZRGHSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCCN(CCOC(=O)NCC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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